molecular formula C9H21O3Si B1590940 Tris[(propan-2-yl)oxy]silyl CAS No. 6675-79-2

Tris[(propan-2-yl)oxy]silyl

Cat. No.: B1590940
CAS No.: 6675-79-2
M. Wt: 205.35 g/mol
InChI Key: ZPDGWUWPXOBCRI-UHFFFAOYSA-N
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Description

Tris[(propan-2-yl)oxy]silyl is a chemical compound with the molecular formula C12H28O3Si. It is a colorless liquid commonly used in various fields such as medical research, environmental research, and industrial research. This compound is known for its unique properties and versatility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris[(propan-2-yl)oxy]silyl can be synthesized through the reaction of silicon tetrachloride with isopropanol in the presence of a base. The reaction typically proceeds as follows:

SiCl4+3C3H7OHSi(OCH(CH3)2)3+3HCl\text{SiCl}_4 + 3 \text{C}_3\text{H}_7\text{OH} \rightarrow \text{Si(OCH(CH}_3)_2)_3 + 3 \text{HCl} SiCl4​+3C3​H7​OH→Si(OCH(CH3​)2​)3​+3HCl

The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The product is then purified through distillation .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where silicon tetrachloride and isopropanol are mixed in precise ratios. The reaction is controlled to maintain optimal temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Tris[(propan-2-yl)oxy]silyl undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form silanols.

    Reduction: It can act as a reducing agent in certain reactions.

    Substitution: It can undergo nucleophilic substitution reactions where the isopropoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: It can be reduced using hydride donors such as lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Silanes.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Tris[(propan-2-yl)oxy]silyl has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of coatings, adhesives, and sealants

Mechanism of Action

The mechanism of action of Tris[(propan-2-yl)oxy]silyl involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable bonds with other molecules, making it useful in the synthesis of complex compounds. In peptide synthesis, it acts as a scavenger for peptide groups being removed from the peptide sequence during deprotection .

Comparison with Similar Compounds

Similar Compounds

    Triisopropylsilane: Similar in structure but used primarily as a reducing agent and scavenger in peptide synthesis.

    Triisopropylsilanethiol: Used as a polarity reversal catalyst and in the synthesis of unsymmetrical dialkyl sulfides.

Uniqueness

Tris[(propan-2-yl)oxy]silyl is unique due to its versatility in various chemical reactions and its wide range of applications in different fields. Its ability to act as both a nucleophile and electrophile makes it a valuable reagent in organic synthesis .

Properties

InChI

InChI=1S/C9H21O3Si/c1-7(2)10-13(11-8(3)4)12-9(5)6/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDGWUWPXOBCRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O[Si](OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50557852
Record name Tris[(propan-2-yl)oxy]silyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6675-79-2
Record name Tris[(propan-2-yl)oxy]silyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6675-79-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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